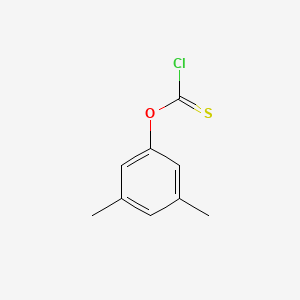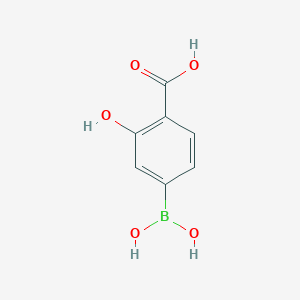
4-Borono-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Borono-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a boron-containing reagent. One common method is the reaction of 2-hydroxybenzoic acid with boron tribromide (BBr3) in an inert atmosphere, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of boron tribromide.
Solvent: Anhydrous solvents such as dichloromethane or toluene are commonly used.
Atmosphere: The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of boronic acid derivatives and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The hydroxyl and boronic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Borono-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 4-Borono-2-hydroxybenzoic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: This compound has a bromine atom instead of a boronic acid group, leading to different reactivity and applications.
2-Hydroxy-4-iodobenzoic acid: Similar to 4-Bromo-2-hydroxybenzoic acid but with an iodine atom, it has unique properties due to the presence of iodine.
5-Fluorosalicylic acid: Contains a fluorine atom, which imparts different chemical properties compared to the boronic acid group.
Uniqueness
4-Borono-2-hydroxybenzoic acid is unique due to the presence of the boronic acid group, which allows it to participate in a wide range of chemical reactions and interactions that are not possible with other similar compounds. This makes it particularly valuable in fields such as organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-borono-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPEMWCVMIKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
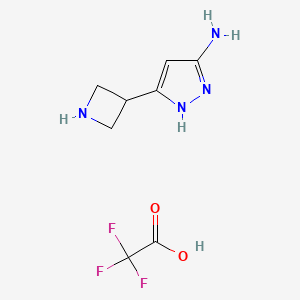
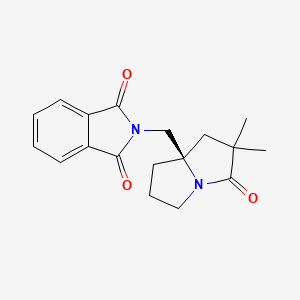

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
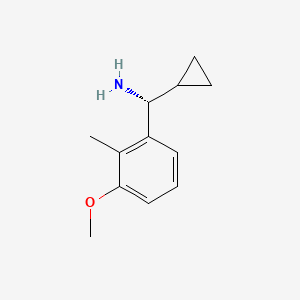
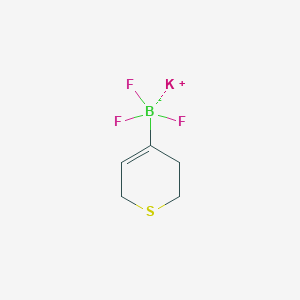

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
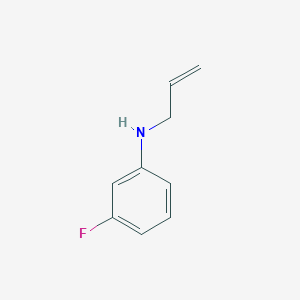
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
